molecular formula C17H18F3N3 B15338929 7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole

7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole

Cat. No.: B15338929
M. Wt: 321.34 g/mol
InChI Key: KEPPMDMVYNXKQQ-ZRDIBKRKSA-N
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Description

7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a dimethylaminobenzylidene moiety, and a tetrahydroindazole core, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and ketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Dimethylaminobenzylidene Moiety: This step involves a condensation reaction between the indazole derivative and p-dimethylaminobenzaldehyde under basic or acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and dimethylaminobenzylidene moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-methyl-1H-indazole: Similar structure but with a methyl group instead of a trifluoromethyl group.

    7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-chloro-1H-indazole: Similar structure but with a chloro group instead of a trifluoromethyl group.

Properties

Molecular Formula

C17H18F3N3

Molecular Weight

321.34 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-[3-(trifluoromethyl)-2,4,5,6-tetrahydroindazol-7-ylidene]methyl]aniline

InChI

InChI=1S/C17H18F3N3/c1-23(2)13-8-6-11(7-9-13)10-12-4-3-5-14-15(12)21-22-16(14)17(18,19)20/h6-10H,3-5H2,1-2H3,(H,21,22)/b12-10+

InChI Key

KEPPMDMVYNXKQQ-ZRDIBKRKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\CCCC3=C(NN=C23)C(F)(F)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCC3=C(NN=C23)C(F)(F)F

Origin of Product

United States

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